N-(4-butylphenyl)-1-benzoxepine-4-carboxamide
CAS No.:
Cat. No.: VC15231573
Molecular Formula: C21H21NO2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-(4-butylphenyl)-1-benzoxepine-4-carboxamide |
| Standard InChI | InChI=1S/C21H21NO2/c1-2-3-6-16-9-11-19(12-10-16)22-21(23)18-13-14-24-20-8-5-4-7-17(20)15-18/h4-5,7-15H,2-3,6H2,1H3,(H,22,23) |
| Standard InChI Key | VXMFOHOIZDGDTO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Introduction
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound belonging to the benzoxepine class, known for its diverse biological activities and structural complexity. This compound is of significant interest in medicinal chemistry, particularly in neuropharmacology and anti-inflammatory research.
Synthesis
The synthesis of N-(4-butylphenyl)-1-benzoxepine-4-carboxamide involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and stoichiometry of reactants to optimize yield and purity. The specific synthesis route is not detailed in available literature, but it typically involves the reaction of appropriate precursors under controlled conditions.
Medicinal Chemistry
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is explored for its therapeutic potential, particularly in neuropharmacology and anti-inflammatory research. Further studies are needed to elucidate its pharmacodynamics and pharmacokinetics.
Biological Activities
While specific biological activities of this compound are not extensively documented, its structural similarity to other benzoxepines suggests potential for diverse biological effects. Research into its full potential within various scientific domains continues, making it a valuable subject for ongoing studies in medicinal chemistry and pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume